Comparative Km for Wild-Type Leucine Aminopeptidase (SSAP): L-Phe-pNA vs. L-Leu-pNA
Under identical assay conditions (pH 8.0, 37°C), recombinant wild-type leucine aminopeptidase from Streptomyces septatus (SSAP) exhibits a Km of 0.34 mM for L-Phe-pNA compared to 0.36 mM for L-Leu-pNA, representing a Km ratio of 0.94 [1]. This indicates that the enzyme's binding pocket accommodates the phenylalanine side chain almost as well as the leucine side chain, despite the steric difference.
| Evidence Dimension | Michaelis constant (Km) |
|---|---|
| Target Compound Data | 0.34 mM (L-Phe-pNA, wild-type SSAP) |
| Comparator Or Baseline | 0.36 mM (L-Leu-pNA, wild-type SSAP) |
| Quantified Difference | Km ratio Phe/Leu = 0.94; ΔKm = -0.02 mM |
| Conditions | pH 8.0, 37°C, recombinant wild-type enzyme from Streptomyces septatus TH-2 |
Why This Matters
The near-identical Km values demonstrate that H-Phe-pNA is not a 'low-affinity' substitute; it competes effectively with the canonical substrate L-Leu-pNA for the enzyme active site, enabling reliable kinetic comparisons in wild-type aminopeptidase assays.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.4.11.24. Km values for L-Phe-4-nitroanilide and L-Leu-4-nitroanilide with wild-type recombinant SSAP (pH 8.0, 37°C). View Source
